molecular formula C22H27N3O B5617334 N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide

N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide

Cat. No. B5617334
M. Wt: 349.5 g/mol
InChI Key: ZZVJWGVQQJRONB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide and related compounds involves complex chemical reactions aiming at achieving the desired molecular structure with high purity and yield. Compounds similar to N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide are synthesized through multi-step reactions, including N-alkylation, amidation, and cyclocondensation processes, often requiring specific catalysts and conditions for optimal results (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds like N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide is characterized using advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms, functional groups, and the overall geometry of the molecule. The molecular structure is crucial for understanding the compound's chemical behavior and interaction with biological targets (Khan, Ibrar, Lal, Altaf, & White, 2013).

Chemical Reactions and Properties

N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction, depending on the environmental conditions and reagents used. These reactions can significantly alter its chemical properties, such as solubility, stability, and reactivity, which are essential for its potential applications in scientific research and development (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, & Nakamura, 1990).

Physical Properties Analysis

The physical properties of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide, including melting point, boiling point, solubility in various solvents, and crystalline structure, are determined through empirical studies. These properties are influenced by the compound's molecular structure and are critical for its handling, formulation, and application in different scientific experiments (Takahata, Kubota, & Ikota, 1999).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical entities, and stability under various conditions, define the compound's suitability for specific research applications. Understanding these properties is crucial for manipulating the compound in chemical syntheses, biological assays, and material science applications. The chemical behavior of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide in the presence of other compounds and under different environmental conditions can provide insights into its potential utility and limitations (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(19-7-3-6-18(15-19)20-8-4-11-23-16-20)24-12-14-25-13-10-17-5-1-2-9-21(17)25/h1-3,5-7,9,15,20,23H,4,8,10-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVJWGVQQJRONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)NCCN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide

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